
4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a bromine atom at the 4th position, a butyl group at the 1st position, and an aldehyde group at the 3rd position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-butyl-1H-pyrazole, followed by formylation to introduce the aldehyde group at the 3rd position . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent for the aldehyde introduction.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: Lacks the butyl and aldehyde groups, making it less versatile in certain chemical reactions.
1-Butyl-1H-pyrazole-3-carbaldehyde: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
4-Bromo-3-tert-butyl-1H-pyrazole: Features a tert-butyl group instead of a butyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H11BrN2O |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
4-bromo-1-butylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11BrN2O/c1-2-3-4-11-5-7(9)8(6-12)10-11/h5-6H,2-4H2,1H3 |
Clé InChI |
DAARSIDFPMRJFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(C(=N1)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11794272.png)

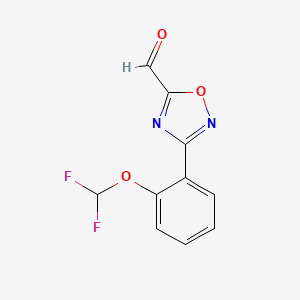
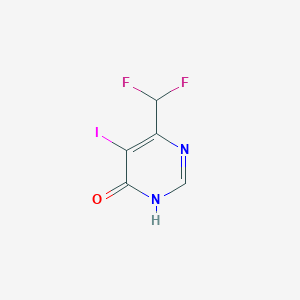
![2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11794297.png)
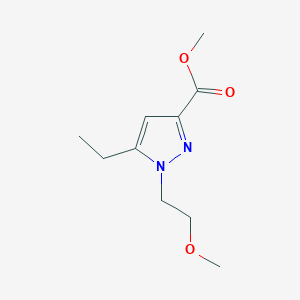
![N-Methylbenzo[b]thiophen-3-amine](/img/structure/B11794313.png)
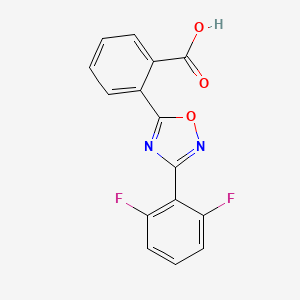


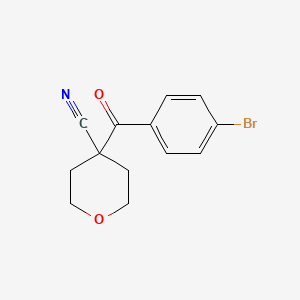


![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)
